Rocuronium bromide

Catalog No.
S541754
CAS No.
119302-91-9
M.F
C32H53N2O4.Br
M. Wt
609.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocuronium bromide

CAS Number

119302-91-9

Product Name

Rocuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide

Molecular Formula

C32H53N2O4.Br

Molecular Weight

609.7 g/mol

InChI

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

OYTJKRAYGYRUJK-FMCCZJBLSA-M

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Synonyms

1-(17-(acetoyl)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)pyrrolidinium, Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-(2-propen-1-yl)-1-pyrrolidiniumyl)-, 17-acetate, (2beta,3alpha,5alpha,16beta,17beta)-, Esmeron, Esmerone, ORG 9426, ORG-9426, ORG9426, pyrrolidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)-, bromide, rocuronium, rocuronium bromide, Zemuron

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Studies of Neuromuscular Junction Physiology and Pharmacology:

  • Understanding Neuromuscular Transmission: Researchers utilize rocuronium to investigate the mechanisms of neuromuscular transmission, including the interaction of acetylcholine with its receptors and the subsequent signal transduction pathways. This knowledge can inform the development of safer and more targeted NMBAs. Source: Neuromuscular junctions and neuromuscular blocking drugs:
  • Exploring Drug Interactions: Rocuronium can be used to study how other drugs interact with the neuromuscular junction, potentially affecting its function and the duration of action of NMBAs. This information is crucial for optimizing anesthetic and surgical procedures. Source: Drug interactions with neuromuscular blocking agents:
  • Developing Novel NMBAs: By studying the specific binding and blocking properties of rocuronium, researchers can design and test new NMBAs with improved characteristics like faster onset, shorter duration, or greater selectivity. Source: Novel neuromuscular blocking agents: current status and future prospects

Research on Critical Care and Respiratory Management:

  • Mechanically Ventilated Patients: Rocuronium's ability to facilitate mechanical ventilation in critically ill patients with impaired respiratory function is under investigation. Research explores its impact on lung mechanics, oxygenation, and patient-ventilator interaction. Source: Neuromuscular blockers in mechanically ventilated patients
  • Monitoring Neuromuscular Blockade: Research focuses on developing reliable and objective methods to monitor the depth and duration of rocuronium-induced neuromuscular blockade, ensuring optimal patient safety and preventing complications. Source: Monitoring neuromuscular blockade: current techniques and future directions

Investigating Neuromuscular Disorders:

  • Myasthenia Gravis: Studies explore the potential role of rocuronium in diagnosing and understanding the underlying mechanisms of myasthenia gravis, an autoimmune disorder affecting neuromuscular transmission. Source: Rocuronium challenge test in myasthenia gravis
  • Neuromuscular Side Effects of Drugs: Researchers use rocuronium to assess the potential neuromuscular side effects of new drugs during development, ensuring their safety profile. Source: Assessment of neuromuscular side effects of new drugs:

Other Research Applications:

  • Studies of Anesthetic Techniques: Rocuronium facilitates muscle relaxation during various anesthetic techniques, allowing researchers to investigate their effectiveness and safety in different surgical procedures. Source: Anesthetic techniques in different surgical procedures:
  • Animal Research: Rocuronium is used in animal studies across various fields, including neuroscience, physiology, and pharmacology, to investigate neuromuscular function and its role in behavior and disease models. Source: Neuromuscular blockers in animal research

Rocuronium bromide is a synthetic aminosteroid []. It belongs to the class of non-depolarizing neuromuscular blocking agents (NMBAs) []. Introduced in 1994, it is a derivative of vecuronium, offering a faster onset of action []. Rocuronium plays a crucial role in facilitating endotracheal intubation during surgery and providing skeletal muscle relaxation for various procedures [, ].


Molecular Structure Analysis

Rocuronium bromide possesses a complex molecular structure with several key features. The core structure is a steroid skeleton with an attached quaternary ammonium group. This positively charged group plays a vital role in its mechanism of action []. Additionally, the presence of ester linkages contributes to the biodegradation of the molecule [].


Chemical Reactions Analysis

The synthesis of rocuronium bromide is a complex process involving multiple chemical reactions. Due to its proprietary nature, the detailed synthetic pathway is not publicly available. However, the breakdown of rocuronium primarily occurs in the liver through hydrolysis of the ester linkages []. This process converts rocuronium into inactive metabolites that are eliminated through the bile and urine [].


Physical And Chemical Properties Analysis

  • Melting point: Not available
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water []
  • pKa: 11.8 []
  • Stability: Sensitive to light and moisture []

Rocuronium acts by competitively inhibiting the binding of acetylcholine, a neurotransmitter, to nicotinic acetylcholine receptors at the neuromuscular junction []. This prevents muscle fiber stimulation and leads to skeletal muscle relaxation []. The effects of rocuronium are reversible using acetylcholinesterase inhibitors such as neostigmine and edrophonium [].

Rocuronium bromide is a potent medication and should only be administered by qualified healthcare professionals. The primary safety concern is respiratory depression, which can lead to respiratory failure if not adequately managed []. Rocuronium can also cause allergic reactions, especially in patients with a history of allergies or asthma [].

UNII

I65MW4OFHZ

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 24 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 22 of 24 companies with hazard statement code(s):;
H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (81.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (77.27%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Rocuronium Bromide is the bromide salt form of rocuronium, an intermediate-acting quaternary aminosteroid with muscle relaxant property. Rocuronium bromide competitively binds to the nicotinic receptor at the motor end plate, and antagonizes acetylcholine binding, which results in skeletal muscle relaxation and paralysis.

MeSH Pharmacological Classification

Neuromuscular Nondepolarizing Agents

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03A - Muscle relaxants, peripherally acting agents
M03AC - Other quaternary ammonium compounds
M03AC09 - Rocuronium bromide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

119302-91-9

Wikipedia

Rocuronium bromide

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types